1-(Oxane-4-sulfonyl)piperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

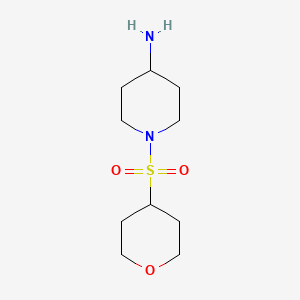

1-(Oxane-4-sulfonyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with an oxane-4-sulfonyl group

Vorbereitungsmethoden

The synthesis of 1-(Oxane-4-sulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with oxane-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

1-(Oxane-4-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Medicinal Chemistry:

1-(Oxane-4-sulfonyl)piperidin-4-amine has been investigated for its potential therapeutic applications, particularly in neuropharmacology. Its ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders.

Biological Activity:

Research indicates that this compound may act as a ligand for several receptors, including those involved in the central nervous system (CNS) pathways. Its mechanism of action often involves enzyme inhibition or receptor modulation, which can lead to significant pharmacological effects.

Industrial Applications:

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it suitable for various chemical transformations in industrial settings.

Case Studies

Case Study on Cognitive Enhancement:

In preclinical studies involving aged rats, administration of this compound resulted in significant improvements in memory retention tasks compared to control groups. This suggests its potential application in addressing age-related cognitive decline.

Case Study on Anxiety Reduction:

Another study focused on anxiety models indicated that this compound could reduce anxiety-like behaviors in mice. These findings support its role as a CNS-active agent and highlight its therapeutic potential for anxiety disorders.

Wirkmechanismus

The mechanism of action of 1-(Oxane-4-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(Oxane-4-sulfonyl)piperidin-4-amine can be compared with other piperidine derivatives such as:

1-(Methylsulfonyl)piperidin-4-amine: This compound has a similar structure but with a methyl group instead of an oxane group. It exhibits different chemical reactivity and biological activity.

1-(Phenylsulfonyl)piperidin-4-amine: The presence of a phenyl group instead of an oxane group significantly alters its properties, making it useful in different applications.

Biologische Aktivität

1-(Oxane-4-sulfonyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a piperidine ring combined with a sulfonyl group suggests diverse interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₅N₃O₃S

- Molecular Weight : 205.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The sulfonyl group enhances its solubility and reactivity, allowing it to modulate biological pathways effectively.

Potential Mechanisms Include:

- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can modulate metabolic pathways.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

- Antidepressant Properties : Preliminary studies suggest that compounds with similar piperidine structures can exhibit antidepressant-like effects through modulation of serotonin and norepinephrine pathways .

- Neuroprotective Effects : The compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, indicating potential applications in infectious disease treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or containing the piperidine structure:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Piperidine with halogen substituent | Antidepressant |

| Compound B | Piperazine derivative | Antimicrobial |

| This compound | Sulfonyl-substituted piperidine | Potential antidepressant, neuroprotective |

Eigenschaften

IUPAC Name |

1-(oxan-4-ylsulfonyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c11-9-1-5-12(6-2-9)16(13,14)10-3-7-15-8-4-10/h9-10H,1-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWDINWFJWDCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.